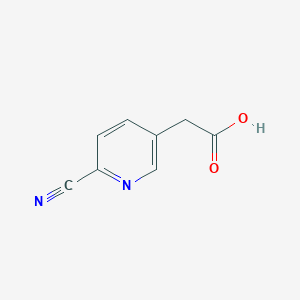

2-(6-Cyanopyridin-3-yl)acetic acid

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. Current time information in Bangalore, IN.researchgate.netrsc.orgnih.gov Its presence in numerous natural products, including vitamins like niacin and pyridoxine, highlights its fundamental role in biological systems. researchgate.net Pyridine scaffolds are prized in drug discovery for several reasons. The nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of polarity and aqueous solubility to the molecule, which can be crucial for bioavailability. researchgate.net Furthermore, the pyridine ring is readily amenable to functionalization at various positions, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. nih.gov Consequently, pyridine derivatives have been successfully developed into a wide range of therapeutic agents with diverse activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgjchemrev.comresearchgate.net

Role of Acetic Acid Derivatives in Organic Synthesis

Acetic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can participate in a wide array of chemical transformations. It can be converted into esters, amides, acid chlorides, and other functional groups, providing a gateway to a vast chemical space. Aryl and heteroaryl acetic acids, in particular, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The acetic acid moiety can influence a molecule's solubility, acidity, and ability to interact with biological receptors through hydrogen bonding and ionic interactions.

Importance of Nitrile Functionality in Chemical Transformations

The nitrile or cyano group (-C≡N) is a highly valuable functional group in organic synthesis due to its unique electronic properties and reactivity. The strong electron-withdrawing nature of the nitrile group can influence the reactivity of the rest of the molecule. It is also a versatile synthetic intermediate that can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. This versatility makes nitriles key precursors in the synthesis of complex nitrogen-containing heterocycles and other valuable organic compounds. For example, cyanopyridine derivatives are used as intermediates in the production of pharmaceuticals, dyes, and agrochemicals. scielo.org.co

Overview of the Chemical Compound's Structural Features

2-(6-Cyanopyridin-3-yl)acetic acid is a molecule that synergistically combines the structural features of a pyridine ring, an acetic acid side chain, and a nitrile group. The systematic name indicates an acetic acid group substituted at the 3-position of a pyridine ring, which itself is substituted with a cyano group at the 6-position.

Key Structural and Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| InChI | 1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12) |

| InChIKey | DCIRALHNPJYYPS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1CC(=O)O)C#N |

| Predicted XlogP | 0.4 |

Data sourced from PubChem. uni.lu

The molecule possesses a planar aromatic pyridine ring. The acetic acid side chain introduces a flexible, non-aromatic component with a terminal carboxylic acid group, which will be deprotonated at physiological pH. The nitrile group at the 6-position is a strong electron-withdrawing group, which will influence the electron distribution within the pyridine ring and the acidity of the carboxylic acid proton. The presence of multiple heteroatoms (two nitrogen and two oxygen atoms) suggests the potential for complex coordination chemistry and diverse intermolecular interactions.

While detailed crystallographic or spectroscopic data for this specific compound are not widely available in the public domain, analysis of related structures, such as 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, reveals characteristic infrared (IR) absorption bands for the N-H, C=O, and C≡N stretching vibrations, as well as distinct signals in nuclear magnetic resonance (NMR) spectroscopy corresponding to the aromatic and aliphatic protons. noveltyjournals.com It is expected that this compound would exhibit similar characteristic spectral features.

Research Gaps and Objectives for this compound

Currently, there is a notable lack of dedicated research focused specifically on this compound in peer-reviewed literature. While many studies explore the synthesis and applications of various cyanopyridine and pyridine-acetic acid derivatives, this particular isomer remains largely uncharacterized. This presents a significant research gap and a corresponding opportunity for investigation.

Key Research Objectives:

Development of Efficient Synthetic Routes: A primary objective would be to establish a robust and high-yielding synthesis for this compound. While syntheses of related compounds have been reported, an optimized procedure for this specific isomer is needed. noveltyjournals.comekb.eg

Thorough Spectroscopic and Structural Characterization: A comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide definitive structural information and confirm the connectivity and conformation of the molecule.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the nitrile and carboxylic acid functionalities would be valuable. This could include transformations of these groups to generate a library of novel derivatives.

Investigation of Biological Activity: Given the established biological importance of pyridine, nitrile, and acetic acid motifs, a key objective would be to screen this compound and its derivatives for a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. Research on related cyanopyridine derivatives has shown promising anti-inflammatory activity, suggesting a potential avenue for investigation. noveltyjournals.com

Application as a Building Block in Materials Science: The compound's structure, with its potential for coordination and hydrogen bonding, could be explored for applications in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or other supramolecular assemblies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-cyanopyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIRALHNPJYYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211526-77-0 | |

| Record name | 2-(6-cyanopyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 6 Cyanopyridin 3 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential precursors. The primary disconnections for 2-(6-Cyanopyridin-3-yl)acetic acid involve breaking the C-C bond of the acetic acid side chain and targeting the functional groups on the pyridine (B92270) ring.

Key Retrosynthetic Disconnections:

C-C Bond Disconnection: The most straightforward disconnection is at the bond between the pyridine ring and the acetic acid methylene (B1212753) group. This leads to a pyridin-3-yl synthon (either nucleophilic or electrophilic) and a two-carbon electrophilic synthon for the acetic acid moiety (e.g., +CH2COOH).

Functional Group Interconversion (FGI):

The carboxylic acid can be derived from the hydrolysis of an ester (e.g., methyl 2-(6-cyanopyridin-3-yl)acetate) or a nitrile ((6-cyanopyridin-3-yl)acetonitrile). It can also be formed via oxidation of a corresponding alcohol or alkyl group. scispace.comgoogle.comgoogle.com

The nitrile group at the C6 position can be retrosynthetically converted to a halide (e.g., chloro or bromo) via nucleophilic substitution. This suggests a 6-halopyridine derivative as a key intermediate.

These disconnections point toward two main synthetic strategies:

Late-stage side-chain introduction: Starting with a pre-functionalized pyridine ring (e.g., 6-cyanopyridine or 6-chloropyridine) and subsequently adding the acetic acid side chain at the C3 position.

Pyridine ring construction: Building the substituted pyridine ring from acyclic precursors, which already contain parts of the required functionalities.

Precursor Identification and Synthesis Routes

Based on the retrosynthetic analysis, several key precursors can be identified. The synthesis often commences from readily available substituted pyridines.

A common strategy involves the alkylation of a cyanopyridine precursor. For instance, a related compound, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide, was synthesized by first alkylating a 2-oxo-cyanopyridine derivative with ethyl bromoacetate (B1195939), followed by hydrazinolysis. researchgate.net This highlights a viable path where a suitable pyridone is alkylated to introduce the acetate (B1210297) group, which can then be hydrolyzed.

Another powerful approach is the construction of the pyridine ring itself. Multi-component reactions are particularly efficient for this purpose. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a one-pot reaction of aldehydes, malononitrile, methyl ketones, and ammonium (B1175870) acetate. researchgate.net A similar strategy for a related structure, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, was accomplished via a one-pot reaction involving an aldehyde, ethyl cyanoacetate, and ammonium acetate with a substituted acetophenone. noveltyjournals.com

Below is a table of potential precursors and the transformations required to reach the target molecule.

| Precursor | Required Transformation(s) |

| Methyl 2-(6-cyanopyridin-3-yl)acetate | Ester hydrolysis |

| (6-Cyanopyridin-3-yl)acetonitrile | Nitrile hydrolysis |

| 3-Methyl-6-chloropyridine | 1. Cyanation (nucleophilic substitution) 2. Side-chain bromination 3. Reaction with cyanide followed by hydrolysis OR Grignard formation followed by carboxylation |

| 6-Chloro-3-formylpyridine | 1. Wittig/Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester 2. Reduction of C=C bond 3. Cyanation 4. Hydrolysis |

| Substituted Acetophenone, Aldehyde, Malononitrile | One-pot pyridine ring synthesis (e.g., Hantzsch or related condensations) followed by functional group modifications. noveltyjournals.comnih.gov |

Direct Functionalization Approaches

Direct functionalization involves modifying a simpler pyridine core to install the necessary cyano and acetic acid groups.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com Any reaction that does occur is highly selective for the 3-position, as attack at the 2- or 4-positions leads to a destabilized intermediate with a positive charge on the electronegative nitrogen atom. quora.comquora.com

The conditions required for EAS on pyridine are typically harsh, and common electrophilic reactions like Friedel-Crafts alkylations and acylations are often not feasible because the Lewis acid catalyst complexes with the basic nitrogen lone pair, further deactivating the ring. gcwgandhinagar.comquimicaorganica.org Therefore, direct introduction of the -CH2COOH group or its precursor onto a pyridine or 6-cyanopyridine ring via EAS is generally not a viable synthetic route.

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4- (or 6-) positions. youtube.comstackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.comlibretexts.org

The introduction of the cyano group at the C6 position is efficiently achieved by treating a 6-halopyridine (e.g., 6-chloropyridine or 6-bromopyridine) with a cyanide salt such as sodium or potassium cyanide. This reaction is a cornerstone of pyridine chemistry and would be a key step in a synthesis starting from a 3-substituted-6-halopyridine. The presence of other electron-withdrawing groups on the ring can further facilitate this substitution. libretexts.org

| Reaction Type | Position Selectivity | Conditions | Utility for Target Molecule |

| Electrophilic Aromatic Substitution (EAS) | C3, C5 quora.comquimicaorganica.org | Harsh (strong acids, high temp) quora.comnih.gov | Low; difficult to introduce the acetic acid side chain directly. |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 youtube.comstackexchange.com | Good leaving group (e.g., Cl, Br) required. | High; ideal for introducing the cyano group at C6 using a 6-halopyridine precursor. |

Once a suitable pyridine scaffold is obtained, the final step is often the formation or unmasking of the carboxylic acid group.

Oxidation: The oxidation of alkylpyridines to the corresponding pyridine carboxylic acids is a well-established industrial process. googleapis.com Common oxidants include potassium permanganate (B83412) (KMnO₄), nitric acid, and manganese dioxide. scispace.comgoogle.comgoogle.com A precursor such as 3-ethyl-6-cyanopyridine could be oxidized, although this would yield 6-cyanonicotinic acid. To obtain the target acetic acid, a two-carbon side chain like a 2-hydroxyethyl group (-CH₂CH₂OH) would need to be oxidized under conditions that cleave the C-C bond, which can be complex. A more direct oxidation would involve a precursor like 2-(6-cyanopyridin-3-yl)ethanol.

Hydrolysis: A very common and reliable method is the hydrolysis of a stable precursor. This typically involves the saponification of an ester, such as methyl or ethyl 2-(6-cyanopyridin-3-yl)acetate, under basic or acidic conditions. Alternatively, the hydrolysis of (6-cyanopyridin-3-yl)acetonitrile provides another route to the carboxylic acid. Syntheses of related structures often employ the alkylation of a pyridone or halopyridine with an ester of a haloacetic acid (e.g., ethyl bromoacetate), followed by hydrolysis. researchgate.net

Convergent and Divergent Synthetic Pathways

Broader synthetic strategies can be categorized as convergent or divergent, offering flexibility and efficiency.

Convergent Pathways: A convergent synthesis involves preparing key fragments of the molecule independently before combining them in the final stages. For the target molecule, this could involve synthesizing a boronic acid or organozinc derivative of 6-cyanopyridine and coupling it with a haloacetate derivative under palladium catalysis. More elegantly, cycloaddition reactions, such as the Diels-Alder reaction between vinylallenes and sulfonyl cyanides, can provide a convergent route to highly substituted pyridines. researchgate.net

Divergent Pathways: A divergent approach begins with a common intermediate that can be elaborated into a library of related structures. nih.govorganic-chemistry.org For example, a precursor like 6-chloro-3-methylpyridine could serve as a divergent starting point. The methyl group could be functionalized to the acetic acid side chain, while the chloro group could be substituted with cyanide. Alternatively, the chloro group could be replaced with various other nucleophiles to generate a range of 6-substituted-3-yl-acetic acid derivatives. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of substituted pyridines like this compound hinges on the careful optimization of various reaction parameters. Key variables that are typically manipulated to maximize yield and minimize side products include the choice of solvent, reaction temperature, catalyst type and loading, and reaction time. researchgate.netunibo.it The development of a successful synthetic protocol often involves a systematic study of these factors.

General strategies for synthesizing cyanopyridine derivatives often employ condensation reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis or variations thereof can be used to construct the pyridine ring, which is subsequently aromatized. beilstein-journals.org Another common approach involves the modification of a pre-existing pyridine ring. For example, a pyridone precursor can be converted to its corresponding acetate derivative. The reaction of a 2-pyridone with ethyl bromoacetate in a suitable solvent like dry acetone, often in the presence of a base such as anhydrous potassium carbonate, can yield the ethyl ester of the desired acetic acid derivative. nih.gov Subsequent hydrolysis of the ester group then provides the final carboxylic acid.

The optimization process for such a reaction would involve screening different solvents, bases, and temperature conditions. As an illustration, a study on the synthesis of related pyridine-2-yl substituted ureas demonstrated a systematic optimization process. rsc.org Initially, the reaction was performed using an excess of one reactant in the absence of a solvent, which, while providing high conversion, was not atom-economical. rsc.org Subsequent optimization involved testing different stoichiometries, acids, and temperatures to find a balance between yield and greener reaction conditions. rsc.org

Microwave irradiation has also emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of cyanopyridines. core.ac.uk This non-classical heating method can promote efficient cyclocondensation and heteroannulation reactions, often leading to the desired products in minutes rather than hours. core.ac.uk

The following table represents a hypothetical optimization study for a key step in the synthesis of a cyanopyridine acetic acid derivative, illustrating how systematic variation of parameters can lead to an improved chemical yield.

Table 1: Optimization of Reaction Conditions for a Representative Cyanopyridine Synthesis This table is a representative example based on common optimization strategies in heterocyclic chemistry and does not represent actual experimental data for this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | K₂CO₃ | 56 (Reflux) | 24 | 75 |

| 2 | DMF | K₂CO₃ | 56 | 24 | 78 |

| 3 | DMF | Cs₂CO₃ | 56 | 18 | 85 |

| 4 | DMF | Cs₂CO₃ | 80 | 12 | 91 |

| 5 | Toluene (B28343) | NaH | 80 | 12 | 65 |

Enantioselective Synthesis Approaches

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of enantioselective synthesis are highly relevant for the preparation of chiral derivatives, which may be of interest for applications in pharmacology where stereochemistry often dictates biological activity. For example, introducing a substituent at the α-position of the acetic acid side chain (e.g., creating 2-(6-cyanopyridin-3-yl)propanoic acid) would generate a chiral center.

Asymmetric synthesis methodologies are employed to produce a single enantiomer of a chiral molecule in excess over the other. A prominent strategy for achieving this is through asymmetric catalysis, particularly asymmetric hydrogenation.

One powerful method involves the use of chiral transition metal catalysts. For instance, Noyori-type asymmetric reduction, which utilizes a ruthenium catalyst complexed with a chiral BINAP ligand and a chiral diamine, is a well-established method for the enantioselective reduction of ketones and other unsaturated functional groups. beilstein-journals.org This approach could be adapted to synthesize chiral precursors for derivatives of this compound.

More recently, iridium-catalyzed asymmetric hydrogenation has been developed as a highly effective protocol for creating chiral heterocyclic compounds. rsc.org In a notable example concerning the synthesis of tetrahydroquinoxaline derivatives, researchers found that by simply changing the solvent, they could selectively produce either the (R) or (S) enantiomer in high yield and with excellent enantiomeric excess (ee). rsc.org The use of toluene or dioxane as a solvent favored the formation of the (R)-enantiomer (up to 98% ee), while switching to ethanol (B145695) yielded the (S)-enantiomer (up to 93% ee). rsc.org This solvent-controlled stereodivergent synthesis represents a sophisticated approach that could potentially be applied to the synthesis of chiral analogs of this compound, for instance, by asymmetric hydrogenation of a corresponding enamine or dehydroamino acid precursor.

The development of such enantioselective routes is a key focus of modern synthetic chemistry, enabling access to stereochemically pure compounds for advanced applications.

Chemical Reactivity and Transformation Studies of 2 6 Cyanopyridin 3 Yl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for transformations such as the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid group of 2-(6-cyanopyridin-3-yl)acetic acid can be readily converted to its corresponding esters through Fischer esterification or by using alkylating agents. For instance, the synthesis of methyl 2-(6-cyanopyridin-3-yl)acetate has been documented. bldpharm.comfluorochem.co.uk This transformation is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst.

Table 1: Esterification of this compound

| Product | Reagents and Conditions | Reference(s) |

| Methyl 2-(6-cyanopyridin-3-yl)acetate | Methanol, acid catalyst (e.g., H₂SO₄), reflux. | chemicalbook.com |

| Ethyl 2-[3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy]acetate | Ethyl bromoacetate (B1195939), suitable base and solvent. | nih.gov |

Amidation of the carboxylic acid moiety provides access to a wide range of amide derivatives. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mychemblog.com Another effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods facilitate the formation of the amide bond under mild conditions and are compatible with a variety of amine substrates. organic-chemistry.org

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxylic acid to the corresponding primary alcohol, 2-(6-cyanopyridin-3-yl)ethanol. byjus.commasterorganicchemistry.comdoubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Selective reduction to the aldehyde, 2-(6-cyanopyridin-3-yl)acetaldehyde, is more challenging as aldehydes are readily reduced to alcohols. However, certain methodologies for the partial reduction of related pyridine (B92270) derivatives have been reported. For instance, the catalytic hydrogenation of 3-cyanopyridine (B1664610) in the presence of Raney-nickel and an aqueous carboxylic acid medium can yield the corresponding aldehyde. google.comgoogle.com This suggests that under carefully controlled conditions, the formation of the aldehyde from this compound may be feasible.

Decarboxylation Pathways

Pyridylacetic acids are known to undergo decarboxylation under certain conditions to yield methylpyridines. For example, 4-pyridylacetic acid hydrochloride has been observed to decarboxylate when heated in dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The reaction proceeds via the loss of carbon dioxide, leading to the formation of 4-methylpyridine (B42270) hydrochloride. rsc.org This suggests that this compound could potentially undergo decarboxylation to form 5-methyl-2-cyanopyridine under similar thermal conditions, particularly in a suitable solvent. Furthermore, decarboxylative functionalizations of pyridylacetic acids have been developed as a synthetic strategy. nih.govresearchgate.net

Reactions of the Nitrile Functionality

The nitrile group is a versatile precursor for other nitrogen-containing functional groups, primarily through hydrolysis to amides and carboxylic acids, or reduction to amines.

Hydrolysis to Amide and Carboxylic Acid

The nitrile group of this compound can be hydrolyzed to the corresponding amide, 2-(6-carbamoylpyridin-3-yl)acetic acid, and further to the dicarboxylic acid, 2-(6-carboxypyridin-3-yl)acetic acid. This hydrolysis can be carried out under either acidic or basic conditions. Alkaline hydrolysis, for example by heating with sodium hydroxide, is a common method for converting cyanopyridines to their corresponding carboxylic acids. smolecule.com The reaction proceeds through the intermediate formation of the amide. Studies on the hydrolysis of α-cyano pyridinium (B92312) derivatives have shown that this transformation can be facile. nih.govnih.gov

Table 2: Hydrolysis of Cyanopyridines

| Starting Material | Product | Reagents and Conditions | Reference(s) |

| 2-Cyanopyridine (B140075) | 6-Cyanopyridine-2-carboxylic acid | 1. NaOH, H₂O, reflux; 2. HCl | |

| Cyanopyridines | Pyridine substituted amides and carboxylic acids | Continuous hydrolysis with a base under substantially adiabatic conditions. | google.com |

Reduction to Amine Derivatives

Reduction of the nitrile functionality yields the corresponding primary amine, 2-(6-(aminomethyl)pyridin-3-yl)acetic acid. A significant challenge in this transformation is the chemoselective reduction of the nitrile in the presence of the carboxylic acid. Strong hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. byjus.commasterorganicchemistry.com

However, catalytic hydrogenation offers a potential pathway for selective reduction. For example, the reduction of nitriles to primary amines can be achieved using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. thieme-connect.de The selectivity of such reductions can often be controlled by the reaction conditions. For instance, the catalytic reduction of 2-cyanopyridine in an acidic medium has been shown to yield 2-(hydroxymethyl)pyridine, indicating that under these conditions, the nitrile is reduced and subsequently hydrolyzed. thieme-connect.de To achieve the desired aminomethyl derivative while preserving the carboxylic acid, careful selection of the catalyst and reaction conditions would be crucial. The use of reagents like sodium borohydride (B1222165) in combination with a transition metal salt, such as CoCl₂, has been shown to selectively reduce esters in the presence of other functional groups, suggesting that similar strategies could be developed for the selective reduction of the nitrile in this compound. d-nb.info

Cycloaddition Reactions

The structure of this compound, which lacks a conjugated diene or a typical dienophile, does not lend itself to direct participation in standard cycloaddition reactions such as the Diels-Alder reaction. The aromatic pyridine ring is inherently stable and does not readily engage in [4+2] cycloadditions. However, the potential for cycloaddition reactions exists through modification of the molecule or by utilizing the nitrile group.

The nitrile group can, in principle, participate in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to construct new pyridine rings. nih.gov Furthermore, the nitrile group can undergo 1,3-dipolar cycloadditions. For instance, reaction with an azide (B81097) could yield a tetrazole ring, a common bioisostere for a carboxylic acid. While specific examples involving this compound are not prominent in the literature, these established reactivities of the nitrile functional group suggest plausible transformation pathways.

Nucleophilic Addition to Nitrile

The polarized carbon-nitrogen triple bond of the nitrile group is an electrophilic center, making it susceptible to attack by nucleophiles. libretexts.org This reactivity opens up several avenues for transforming the cyano functionality of this compound.

Under acidic or basic conditions, the nitrile can be hydrolyzed. This typically proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org Complete hydrolysis would transform this compound into pyridine-2,5-dicarboxylic acid.

The nitrile group can also be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would yield 2-(6-(aminomethyl)pyridin-3-yl)acetic acid. libretexts.org This introduces a new basic center and a versatile synthetic handle for further derivatization.

Furthermore, organometallic reagents such as Grignard or organolithium reagents can add to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. For example, reaction with methylmagnesium bromide would lead to the formation of a 2-(6-acetylpyridin-3-yl)acetic acid derivative after hydrolysis.

Table 1: Potential Products from Nucleophilic Addition to the Nitrile Group

| Reagent/Condition | Intermediate Product | Final Product | Product Class |

| H₂O, H⁺ or OH⁻ | 2-(6-carbamoylpyridin-3-yl)acetic acid | Pyridine-2,5-dicarboxylic acid | Dicarboxylic Acid |

| LiAlH₄ | Imine | 2-(6-(aminomethyl)pyridin-3-yl)acetic acid | Amino Acid |

| RMgX, then H₃O⁺ | Imine anion | 2-(6-acylpyridin-3-yl)acetic acid | Keto Acid |

Reactions of the Pyridine Heterocycle

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This electronic character makes it generally resistant to electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS). uoanbar.edu.iq The presence of a strong electron-withdrawing cyano group further deactivates the ring towards electrophiles and activates it towards nucleophiles. byjus.com

Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring of this compound would be challenging and require harsh conditions. uoanbar.edu.iq If substitution were to occur, the directing effects of the existing substituents would favor the C-5 position, which is meta to the cyano group and the acetic acid side chain. Reactions like nitration or sulfonation, if successful, would likely yield the 5-substituted derivative. uomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The molecule is primed for NAS, particularly if a leaving group is present at the C-2 or C-6 positions, which are ortho and para to the electron-withdrawing cyano group. byjus.com While the parent molecule does not have a leaving group, a synthetic precursor such as a 2-chloro-5-cyanopyridine (B21959) derivative could readily undergo NAS. Common nucleophiles for such reactions include amines, alkoxides, and thiols. d-nb.info

N-Oxidation and N-Alkylation

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily undergoing oxidation and alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.huarkat-usa.org The resulting N-oxide, this compound N-oxide, exhibits altered reactivity. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction, which can facilitate electrophilic substitution at the C-4 position and also activate the C-2 and C-6 positions for nucleophilic attack. arkat-usa.org

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form quaternary pyridinium salts. ekb.eg This transformation introduces a permanent positive charge on the nitrogen atom, significantly increasing the electron deficiency of the ring and enhancing its susceptibility to nucleophilic attack.

Table 2: N-Oxidation and N-Alkylation Products

| Reagent | Reaction Type | Product |

| m-CPBA or H₂O₂/AcOH | N-Oxidation | This compound N-oxide |

| CH₃I | N-Alkylation | 3-(carboxymethyl)-1-methyl-6-cyanopyridin-1-ium iodide |

Metal-catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. eie.grchiba-u.jp While this compound itself is not typically used as a substrate, its halogenated precursors are ideal candidates for reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov For instance, a 2-chloro- or 2-bromopyridine (B144113) precursor could be coupled with various partners to introduce new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction of a 2-halopyridine precursor with a boronic acid or ester in the presence of a palladium catalyst would introduce a new aryl, heteroaryl, or alkyl group at the C-2 position. nih.gov

Heck Coupling: A palladium-catalyzed reaction with an alkene would install a vinyl group at the C-2 position.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and copper, would result in the formation of a 2-alkynylpyridine derivative.

These reactions provide a versatile strategy for building molecular complexity, with the acetic acid side chain being either present during the coupling or introduced at a later synthetic stage.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups—a carboxylic acid, a nitrile, and a pyridine ring—in this compound creates opportunities for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. researchgate.net

One hypothetical tandem reaction could involve an intramolecular cyclization. For example, under specific conditions, the carboxylic acid could be activated and react with the nitrile group to form a cyclic imide derivative after rearrangement. Another possibility involves the reaction of the methylene (B1212753) group of the acetic acid side chain, which is activated by the adjacent pyridine ring and carboxylic acid. This could potentially participate in condensation reactions with electrophiles in a cascade sequence.

While specific literature examples for tandem reactions starting directly from this compound are scarce, the principles of tandem reactions on multifunctional substrates suggest that such transformations are plausible. acs.orgresearchgate.net For instance, a reaction could be initiated at one functional group, leading to an intermediate that is poised to react via another functional group in the same molecule.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specific to this compound are limited. However, the reactivity of the molecule can be understood by examining the typical transformations of its constituent functional groups. The electron-withdrawing nature of the cyano group and the pyridine nitrogen significantly influences the reactivity of the entire molecule.

The pyridine ring itself can undergo electrophilic substitution, although it is less reactive than benzene (B151609). The presence of the electron-withdrawing cyano group at the 6-position and the acetic acid group at the 3-position further deactivates the ring towards electrophilic attack. Conversely, these substituents make the pyridine ring more susceptible to nucleophilic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.

The carboxylic acid group exhibits its characteristic reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols in the presence of an acid catalyst, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the synthesis of amides and other carboxylic acid derivatives.

The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the cyano group can yield a primary amine. Furthermore, the cyano group can participate in cycloaddition reactions and can be used to construct other heterocyclic rings. The reactivity of the cyano group in cyanopyridine derivatives is well-documented, often serving as a key precursor in the synthesis of more complex heterocyclic systems. For instance, 3-cyanopyridine derivatives are used in the preparation of arylthiazolines and arylimidazolines. chemicalbook.com

The methylene group of the acetic acid side chain is activated by the adjacent carboxylic acid and the pyridine ring, making it susceptible to deprotonation by a strong base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions.

Given the multifunctionality of this compound, selective transformations can be achieved by careful choice of reagents and reaction conditions. For example, the carboxylic acid group can be selectively esterified under mild acidic conditions without affecting the cyano group. Conversely, the cyano group can be selectively hydrolyzed under certain basic conditions.

A hypothetical representation of potential transformations and the types of mechanisms that would be involved is presented in the table below. This is based on the general reactivity of cyanopyridines and carboxylic acids.

| Transformation | Reagents and Conditions | Product | Mechanistic Pathway |

| Esterification | CH₃OH, H₂SO₄ (catalytic) | Methyl 2-(6-cyanopyridin-3-yl)acetate | Fischer-Speier Esterification |

| Amide Formation | 1. SOCl₂ 2. NH₃ | 2-(6-Cyanopyridin-3-yl)acetamide | Nucleophilic Acyl Substitution |

| Cyano Group Hydrolysis | H₂O, H₂SO₄ (conc.), heat | 2-(6-Carboxypyridin-3-yl)acetic acid | Acid-catalyzed nitrile hydrolysis |

| Cyano Group Reduction | H₂, Raney Ni | 2-(6-(Aminomethyl)pyridin-3-yl)acetic acid | Catalytic Hydrogenation |

| Decarboxylation | Heat | 3-Methyl-6-cyanopyridine | Thermal decarboxylation (requires high temp.) |

Table 1: Hypothetical Mechanistic Pathways for Transformations of this compound

It is important to note that the actual reaction outcomes may be influenced by the specific reaction conditions and the potential for intramolecular interactions. For instance, the nitrogen atom of the pyridine ring could potentially participate in or interfere with reactions at the side chain. The synthesis of various cyanopyridine derivatives often involves multi-component reactions, highlighting the complex reactivity of this class of compounds. researchgate.netrasayanjournal.co.in The development of efficient synthetic methods for substituted cyanopyridines is an active area of research, with applications in medicinal chemistry and materials science. nih.govscielo.org.cocore.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2 6 Cyanopyridin 3 Yl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-(6-Cyanopyridin-3-yl)acetic acid, the molecular formula is C₈H₆N₂O₂. The theoretical monoisotopic mass is calculated to be 162.04292 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The confirmation of the experimental m/z value, matching the theoretical value within a narrow tolerance (typically < 5 ppm), provides definitive evidence for the compound's molecular formula. Predicted HRMS data for various adducts are presented in Table 1. uni.lu The technique is also routinely applied to derivatives to confirm successful synthetic modifications. rsc.org

Table 1: Predicted HRMS Adduct Data for this compound (C₈H₆N₂O₂) uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 163.05020 |

| [M+Na]⁺ | 185.03214 |

| [M-H]⁻ | 161.03564 |

| [M+K]⁺ | 201.00608 |

| [M+NH₄]⁺ | 180.07674 |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the acetic acid moiety.

The pyridine ring exhibits three aromatic protons. The proton at position 2 (H-2), adjacent to the nitrogen and between the two electron-withdrawing groups, is expected to be the most deshielded. The proton at position 5 (H-5) would appear at a higher field, coupled to both H-2 and H-4. The proton at position 4 (H-4) would be coupled to H-5. The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to appear as a singlet, shifted downfield by the adjacent aromatic ring and carboxylic acid group. The acidic proton (-COOH) may appear as a broad singlet over a wide chemical shift range, and its signal can be confirmed by D₂O exchange. ajbasweb.com Predicted chemical shifts and coupling constants are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 11.0 - 13.0 | br s | - |

| H-2 | 8.7 - 8.9 | d | J(H2-H4) ≈ 2.0 |

| H-4 | 7.9 - 8.1 | dd | J(H4-H5) ≈ 8.0, J(H4-H2) ≈ 2.0 |

| H-5 | 7.6 - 7.8 | d | J(H5-H4) ≈ 8.0 |

| -CH₂- | 3.7 - 3.9 | s | - |

Note: Predictions are based on general principles and data from analogous structures. rsc.orgfigshare.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (-COOH) and the nitrile carbon (-C≡N) are typically found far downfield. The five carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The aliphatic methylene carbon (-CH₂-) appears at the highest field. The predicted assignments are detailed in Table 3.

Table 3: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C=O | 170 - 173 |

| C-2 | 151 - 153 |

| C-4 | 139 - 141 |

| C-5 | 128 - 130 |

| C-6 | 145 - 147 |

| C-3 | 133 - 135 |

| C≡N | 116 - 118 |

| -CH₂- | 38 - 41 |

Note: Predictions are based on general principles and data from analogous structures. rsc.orgfigshare.comillinois.edu

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the coupled aromatic protons H-4 and H-5, confirming their ortho relationship. A weaker, long-range coupling might also be visible between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-2, H-4, H-5, and the -CH₂- protons to their corresponding carbon signals (C-2, C-4, C-5, and the -CH₂- carbon), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for piecing together the molecular skeleton. Key expected correlations include those from the -CH₂- protons to the C-3 and C-4 carbons of the pyridine ring, as well as to the carbonyl (C=O) and nitrile (C≡N) carbons. The aromatic protons would also show correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. A NOESY spectrum could show a correlation between the -CH₂- protons and the H-2 and H-4 protons on the pyridine ring, providing information about the preferred conformation of the acetic acid side chain relative to the ring.

The combined application of these 2D techniques allows for a complete and confident assignment of all ¹H and ¹³C resonances, verifying the proposed structure. researchgate.netresearchgate.net

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong and sharp absorption corresponding to the nitrile (C≡N) stretch is a key diagnostic peak. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. Aromatic C-H and aliphatic C-H stretching vibrations also appear in their respective regions. Studies on related cyanopyridine derivatives show the C≡N stretch appearing in the range of 2195-2221 cm⁻¹. ajbasweb.comscielo.org.co A summary of expected vibrational frequencies is provided in Table 4. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.

Table 4: Principal Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Nitrile | C≡N stretch | 2210 - 2230 | Strong, Sharp |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1450 - 1600 | Medium-Strong |

Note: Expected ranges are based on standard functional group frequencies and data from cyanopyridine derivatives. ajbasweb.comscielo.org.co

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Obtaining a suitable single crystal of this compound would allow for its definitive structural confirmation. The analysis would reveal the planarity of the pyridine ring and the geometry of the acetic acid side chain. A key feature of interest would be the intermolecular hydrogen bonding network formed by the carboxylic acid groups, which often leads to the formation of hydrogen-bonded dimers in the solid state. Furthermore, the packing of the molecules in the crystal lattice, influenced by π-π stacking of the pyridine rings and other weak interactions, would be fully elucidated. While a crystal structure for the title compound is not publicly available, the technique is widely used for characterizing its derivatives.

Circular Dichroism Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules, making it an indispensable tool for the stereochemical analysis of derivatives of this compound. creative-proteomics.comntu.edu.sgontosight.ai The parent compound, this compound, is itself achiral and therefore does not exhibit a CD spectrum. However, the introduction of a chiral center into the molecule, for instance by substitution at the α-carbon of the acetic acid moiety or by forming chiral amide derivatives, would render it optically active and thus amenable to analysis by CD spectroscopy.

The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.comntu.edu.sg This differential absorption, known as the Cotton effect, is only observed at wavelengths where the molecule absorbs light and is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. ntu.edu.sg The resulting CD spectrum is a plot of this difference in absorption (ΔA) or ellipticity (θ) as a function of wavelength. ontosight.ai For a pair of enantiomers, the CD spectra are perfect mirror images, with one enantiomer showing a positive Cotton effect and the other a negative one of the same magnitude at a given wavelength. nih.gov

Hypothetical Chiral Derivatives and Their Expected CD Spectra

To perform a chiral analysis of this compound using CD spectroscopy, it is first necessary to synthesize chiral derivatives. A common strategy is the introduction of a substituent at the α-position of the acetic acid group, for example, an amino or hydroxyl group, creating a chiral center. The synthesis of such chiral 2-substituted pyridine derivatives has been explored through various catalytic asymmetric methods. chim.itresearchgate.netsioc-journal.cnthieme-connect.com

The chromophores within these hypothetical chiral derivatives, namely the cyanopyridine ring and the carboxylic acid group, are expected to give rise to distinct CD signals. The cyanopyridine moiety, being an aromatic system, will exhibit π → π* transitions in the UV region. rsc.org The carboxylic acid group has a weaker n → π* transition. The chiral environment induced by the stereocenter would cause these transitions to become CD-active.

For instance, the CD spectrum of a hypothetical (R)-2-amino-2-(6-cyanopyridin-3-yl)acetic acid would be anticipated to show Cotton effects corresponding to the electronic transitions of the cyanopyridine and carboxyl groups. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center. The corresponding (S)-enantiomer would exhibit a CD spectrum of equal magnitude but opposite sign.

Quantitative Analysis of Enantiomeric Excess

A significant application of CD spectroscopy is the determination of the enantiomeric excess (e.e.) of a chiral sample. acs.orgrsc.orgnih.govacs.org Since the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, a calibration curve can be constructed by measuring the CD signal of mixtures with known enantiomeric ratios. nih.govacs.org

The enantiomeric excess of an unknown sample can then be determined by measuring its CD signal at a specific wavelength (typically at the maximum of a Cotton effect) and comparing it to the calibration curve. The relationship can be expressed as:

e.e. (%) = ( [R] - [S] ) / ( [R] + [S] ) * 100 = (ΔA_sample / ΔA_pure_enantiomer) * 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively, ΔA_sample is the observed differential absorbance of the sample, and ΔA_pure_enantiomer is the differential absorbance of the pure enantiomer.

Illustrative Research Findings

While no direct experimental CD data for chiral derivatives of this compound are available, we can present hypothetical data based on studies of similar chiral aromatic carboxylic acids. ijfmr.commsu.edunih.govacs.org The following interactive table illustrates the expected CD spectral data for a hypothetical pair of enantiomers, (R)- and (S)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid, in a methanol (B129727) solution.

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Transition |

|---|---|---|---|

| (R)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid | 270 | +15,000 | π → π* (Cyanopyridine) |

| (S)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid | 270 | -15,000 | π → π* (Cyanopyridine) |

| (R)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid | 225 | -5,000 | n → π* (Carboxylic Acid) |

| (S)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid | 225 | +5,000 | n → π* (Carboxylic Acid) |

The following table demonstrates the use of CD spectroscopy for determining the enantiomeric excess of a mixture of the hypothetical (R)- and (S)-2-hydroxy-2-(6-cyanopyridin-3-yl)acetic acid enantiomers, with measurements taken at 270 nm.

| Sample | Enantiomeric Excess (e.e.) of (R)-enantiomer (%) | Observed Molar Ellipticity [θ] at 270 nm (deg cm² dmol⁻¹) |

|---|---|---|

| 1 | 100 | +15,000 |

| 2 | 75 | +11,250 |

| 3 | 50 | +7,500 |

| 4 | 25 | +3,750 |

| 5 (Racemic) | 0 | 0 |

| 6 | -50 | -7,500 |

| 7 | -100 | -15,000 |

Computational and Theoretical Studies of 2 6 Cyanopyridin 3 Yl Acetic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations are foundational for understanding the compound's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like 2-(6-Cyanopyridin-3-yl)acetic acid. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can obtain a detailed picture of the molecule's optimized geometry. nih.govnih.gov This includes precise predictions of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | 1.39 Å |

| C-N (ring) | 1.34 Å | |

| C-C (acetic acid) | 1.51 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | C-C-N (ring) | 123.5° |

| C-C-C (acetic acid) | 112.0° | |

| O=C-O | 125.0° |

Note: The values in this table are representative and would be determined through specific DFT calculations.

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. nih.govnih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding, these methods can be used to refine the geometric and electronic parameters obtained from DFT and are especially important for systems where electron correlation plays a significant role. tau.ac.ilacs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of a molecule, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. tau.ac.il These predictions are instrumental in assigning the peaks in an experimental NMR spectrum to specific atoms in the this compound molecule. youtube.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov These computed frequencies help in the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and various aromatic C-H bends. acs.orgthermofisher.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). mdpi.com It can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.8 ppm | Pyridine (B92270) H |

| Chemical Shift (δ) | 7.9 ppm | Pyridine H | |

| Chemical Shift (δ) | 3.8 ppm | CH₂ | |

| Chemical Shift (δ) | 12.5 ppm | COOH | |

| ¹³C NMR | Chemical Shift (δ) | 172 ppm | C=O |

| Chemical Shift (δ) | 152 ppm | Pyridine C | |

| Chemical Shift (δ) | 118 ppm | C≡N | |

| IR | Wavenumber (cm⁻¹) | ~1710 cm⁻¹ | C=O stretch |

| Wavenumber (cm⁻¹) | ~2230 cm⁻¹ | C≡N stretch | |

| Wavenumber (cm⁻¹) | ~3000-3300 cm⁻¹ | O-H stretch |

Note: These are representative values. Actual values depend on the specific computational method and solvent model used.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is key to its chemical reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the pyridine ring, while the LUMO may be centered on the cyano and carboxylic acid groups.

Electron Density: The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. nih.gov In this compound, the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylic acid, and the nitrogen of the cyano group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the pyridine ring are regions of low electron density (positive potential).

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy of a reaction, which determines its rate. acs.org For this compound, this could be applied to study reactions such as its esterification or decarboxylation. The bimolecular addition-elimination mechanism is a common pathway for nucleophilic substitution reactions in pyridine rings. benthambooks.com Theoretical calculations can help determine the feasibility of such reaction pathways.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the one connecting the acetic acid side chain to the pyridine ring in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. acs.org This analysis identifies the most stable conformers (energy minima) and the energy barriers between them. Understanding the conformational preferences is essential as different conformers can have different properties and reactivities. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen might be possible in certain conformations, which would significantly stabilize that arrangement. acs.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Cyanophenylamino)acetic acid |

Molecular Dynamics Simulations for Dynamic Behavior

The process of running an MD simulation for this compound would typically begin with the generation of a starting structure, often optimized using quantum mechanical methods. mdpi.com This structure is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. dovepress.com

Once the system is set up, the simulation proceeds in a series of small time steps, during which the forces on each atom are calculated and their positions and velocities are updated. nih.gov The resulting trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can reveal important information about the dynamic properties of this compound.

For a molecule like this compound, MD simulations could be particularly useful in understanding how it interacts with a biological target, such as an enzyme or receptor. By simulating the compound in complex with its target, researchers can observe the stability of the binding pose, identify key interacting residues, and calculate the binding free energy. nih.gov

To illustrate the type of data that can be obtained from such a simulation, the following hypothetical tables present potential findings from a molecular dynamics study of this compound.

Table 1: Hypothetical Root-Mean-Square Deviation (RMSD) Data for this compound in Complex with a Target Protein

| Simulation Time (ns) | RMSD (Å) of the Ligand | RMSD (Å) of the Protein Backbone |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.35 | 1.65 |

| 30 | 1.40 | 1.70 |

| 40 | 1.38 | 1.68 |

| 50 | 1.42 | 1.72 |

This table illustrates the stability of the ligand and protein over a 50-nanosecond simulation. The relatively stable RMSD values after an initial equilibration period would suggest a stable binding interaction.

Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data for Key Residues in the Binding Site

| Residue | RMSF (Å) |

| Tyr88 | 0.85 |

| Asp120 | 1.10 |

| Phe250 | 0.95 |

| Arg292 | 1.50 |

This table shows the flexibility of individual amino acid residues in the binding pocket. A higher RMSF value for a particular residue might indicate a more flexible region that could be important for ligand entry or conformational changes upon binding.

Table 3: Hypothetical Hydrogen Bond Occupancy

| Interacting Pair | Occupancy (%) |

| Ligand O1 - Arg292 NH1 | 85.2 |

| Ligand N2 - Tyr88 OH | 60.5 |

| Ligand O2 - Water | 95.7 |

This table quantifies the percentage of simulation time that specific hydrogen bonds are present. High occupancy values suggest stable and important interactions for the binding of this compound.

Applications in Organic Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Systems

The structure of 2-(6-Cyanopyridin-3-yl)acetic acid is primed for constructing more elaborate heterocyclic frameworks. The cyanopyridine moiety is a well-established precursor for a variety of fused-ring systems. ekb.egbeilstein-journals.org Synthetic chemists utilize the cyano group and the adjacent ring carbons in cyclization reactions to build bicyclic and polycyclic structures. For instance, nicotinonitrile derivatives can undergo reactions to form thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry. heteroletters.org

The acetic acid portion of the molecule can be used to introduce the pyridyl core into larger systems or can participate in intramolecular reactions. acs.org For example, the reaction of 2-chloro-3-cyanopyridine (B134404) with mercaptoacetate (B1236969) esters can lead to the formation of thienopyridines. abertay.ac.uk Similarly, reactions involving the active methylene (B1212753) group of the acetic acid side chain can be envisioned. The synthesis of pyridofuro-, tetrazolo-, and pyrazolo-pyridine systems often starts from functionalized cyanopyridines, highlighting the role of this class of compounds as key intermediates. researchgate.net The general reactivity allows for the creation of diverse heterocyclic libraries from a single, well-defined starting material. beilstein-journals.org

Table 1: Examples of Heterocyclic Systems Derived from Cyanopyridine Precursors

| Precursor Type | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| 2-Thioxo-3-cyanopyridine | Thieno[2,3-b]pyridine | Cyclization | heteroletters.org |

| 2-Chloro-3-cyanopyridine | Thienopyridine | Substitution/Cyclization | abertay.ac.uk |

| 2-Hydrazinyl-3-cyanopyridine | Tetrazolo[1,5-a]pyridine | Diazotization/Cyclization | researchgate.net |

| 2-Oxo-3-cyanopyridine | Furo[2,3-b]pyridine | Thorpe-Ziegler Cyclization | researchgate.net |

Precursor for Bioisosteric Replacements in Lead Optimization

In medicinal chemistry, bioisosteric replacement is a critical strategy for modifying a lead compound to enhance its potency, selectivity, or pharmacokinetic properties while maintaining its core biological activity. researchgate.netdrughunter.com this compound serves as a valuable scaffold in this context.

The pyridine (B92270) ring itself is a common bioisostere for a phenyl group, offering altered metabolic stability and solubility profiles. The nitrogen atom can act as a hydrogen bond acceptor, a feature absent in a simple benzene (B151609) ring. beilstein-journals.org Furthermore, the cyanopyridine unit can be a bioisosteric replacement for other substituted aromatic or heteroaromatic systems.

The carboxylic acid moiety is frequently a target for bioisosteric replacement to improve properties like cell permeability and oral bioavailability. drughunter.com While the acid can form crucial interactions with biological targets, its charged nature can hinder its ability to cross cell membranes. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain phenols. cambridgemedchemconsulting.comresearchgate.net Conversely, the entire this compound molecule can be synthesized as a bioisosteric replacement for a different scaffold in a known active compound, aiming to secure new intellectual property or overcome existing liabilities. researchgate.net For example, pyridylacetic acid derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4), where the carboxylic acid group is designed to interact with key residues in the enzyme's active site. acs.org

Role in the Synthesis of Ligands for Metal Catalysis

The pyridine nitrogen and the carboxylate oxygen atoms of this compound make it an excellent candidate for creating bidentate N,O-ligands for metal catalysis. researchgate.net Pyridine-carboxylate ligands are known to form stable complexes with a wide range of transition metals and lanthanides. csic.esnih.gov

These ligands can be used to prepare well-defined metal complexes that act as catalysts for various organic transformations. For example, palladium complexes bearing pyridine-carboxylate ligands have been successfully employed as catalysts for the aerobic oxidation of alcohols. csic.es In such systems, the ligand helps to stabilize the metal center and modulate its electronic properties, which is crucial for catalytic activity and selectivity.

Furthermore, pyridylacetic acid ligands have been used to construct lanthanide-based coordination complexes. nih.gov These complexes are of interest not only for catalysis but also for their potential applications in materials science due to their unique magnetic and luminescent properties. The ability to tune the electronic and steric properties of the ligand by modifying the pyridine ring (for instance, with the cyano group) allows for the fine-tuning of the resulting metal complex's characteristics. researchgate.net

Table 2: Metal Complexes with Pyridine-Carboxylate Type Ligands

| Ligand Type | Metal Ion | Application Area | Reference |

|---|---|---|---|

| Pyridine-carboxylate | Palladium (Pd) | Aerobic Alcohol Oxidation | csic.es |

| 3-Pyridylacetic acid | Gadolinium (Gd) | Magnetic Coolants (MCE) | nih.gov |

| 3-Pyridylacetic acid | Dysprosium (Dy) | Single-Molecule Magnets (SMM) | nih.gov |

| 3-Pyridylacetic acid | Europium (Eu), Terbium (Tb) | Luminescent Materials | nih.gov |

Application in Polymer Chemistry or Materials Science

The carboxylic acid functional group is a versatile handle for incorporating small molecules into or onto polymers. google.comacs.org this compound can be used as a functionalizing agent to impart specific properties to a polymer backbone. For example, it can be attached to a pre-formed polymer through post-polymerization modification techniques, reacting the carboxylic acid with complementary functional groups on the polymer. rsc.org

Alternatively, it can be modified to act as a monomer or an initiator in polymerization reactions. The carboxylic acid can be converted into a derivative suitable for initiating atom transfer radical polymerization (ATRP), allowing for the synthesis of polymers with a terminal cyanopyridine group. cmu.edu This end-group can then influence the polymer's properties or be used for further reactions.

The cyanopyridine unit itself is an electron-accepting moiety, making it attractive for applications in electronic materials. researchgate.net Incorporating this unit into the main chain or as a pendant group on a conjugated polymer can modulate the polymer's electronic and optical properties. Such polymers are investigated for use in organic electronics, such as in polymer light-emitting diodes (PLEDs). researchgate.net The functionalization of materials like single-walled carbon nanotubes with carboxylic acids has also been shown to improve interfacial properties in polymer composites. frontiersin.org

Derivatization for Prodrug Strategies or Chemical Probes

The structure of this compound is a suitable starting point for creating prodrugs or specialized chemical probes. A common prodrug strategy for molecules containing a carboxylic acid is to convert the acid into an ester. drughunter.com This masks the polar, ionizable acid group, which can improve the molecule's ability to cross biological membranes. Once inside the body, cellular enzymes (esterases) can cleave the ester, releasing the active carboxylic acid-containing drug.

This compound can also serve as a key building block for more complex molecules designed as chemical probes. For example, derivatives are used to synthesize small-molecule ligands for positron emission tomography (PET) imaging, which allows for the non-invasive study of biological targets in vivo. nih.gov The cyanopyridine moiety might be part of the core structure responsible for binding to a specific protein, while the acetic acid handle provides a point for attaching other necessary groups, such as linkers or chelating agents for radiolabels. The synthesis of complex biologically active molecules, such as certain carboxamides, has utilized the (6-cyanopyridin-3-yl) fragment, demonstrating its utility in constructing larger, functional systems. nih.gov

Potential Relevance in Medicinal Chemistry Research

Scaffold Design and Structure-Activity Relationship (SAR) Studies (Theoretical/Computational)

The molecular framework of 2-(6-Cyanopyridin-3-yl)acetic acid serves as a valuable starting point for scaffold-based drug design. The cyanopyridine core is a key structural motif in the development of novel inhibitors for various therapeutic targets. tandfonline.comresearchgate.net For instance, the cyanopyridine scaffold has been successfully employed in the discovery of new indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, an important target in cancer immunotherapy. researchgate.netsemanticscholar.org

Theoretical and computational studies are crucial in exploring the structure-activity relationships (SAR) of this scaffold. By modifying the core structure of this compound, researchers can systematically probe how structural changes influence biological activity. Key modifications could include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents at other positions of the pyridine ring can modulate the electronic properties, steric profile, and metabolic stability of the molecule.

Modification of the Acetic Acid Side Chain: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter polarity, membrane permeability, and binding interactions with a target protein. For example, derivatives of pyridin-3-yl acetic acid have been investigated as inhibitors of HIV replication. google.com

Alteration of the Cyano Group: While the cyano group is a key feature, it can be replaced with other electron-withdrawing groups to fine-tune the molecule's properties.

Molecular docking studies on related cyanopyridine derivatives have provided insights into their binding modes, offering a rational basis for further optimization. researchgate.netsemanticscholar.org These computational approaches help in prioritizing the synthesis of compounds that are most likely to exhibit enhanced potency and selectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211526-77-0 | bldpharm.comarctomsci.com |

| Molecular Formula | C8H6N2O2 | uni.lu |

| Molecular Weight | 162.15 g/mol | nih.gov |

| Monoisotopic Mass | 162.04292 Da | uni.lu |

| InChIKey | DCIRALHNPJYYPS-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC(=NC=C1CC(=O)O)C#N | uni.lu |

| XlogP (Predicted) | 0.4 | uni.lu |

Ligand Design and Rational Drug Design Strategies